molecular formula C16H17N3O3S B1239907 N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide

N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide

Cat. No. B1239907
M. Wt: 331.4 g/mol
InChI Key: PRXZGLNQUFDJFZ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[1-(benzenesulfonylhydrazinylidene)ethyl]phenyl]acetamide is a sulfonamide.

Scientific Research Applications

Electron Behavior and Biological Properties

  • The compound's structural parameters, electron behavior, wave function, and biological properties were investigated using Gaussian 16 W DFT. In particular, this research focused on the compound's behavior in polar aprotic liquids, molecular docking analysis, and its potential fungal and cancer activities (Bharathy et al., 2021).

Crystal Structure Analysis

  • Studies have been conducted on the crystal structure of related compounds, providing insights into the conformational aspects and molecular interactions of similar structures. This includes the examination of bond parameters and intermolecular hydrogen bonding (Gowda et al., 2008).

Synthesis Techniques

  • Research on the synthesis of succinimide spiro-fused sultams from reactions involving N-(phenylsulfonyl)acetamides offers insight into chemical processes such as Rh(III)-catalyzed C(sp2)-H bond cleavage and aza-Michael addition. This highlights the compound's role in complex chemical synthesis and potential pharmaceutical applications (Hu et al., 2021).

Antimicrobial Activity

  • Studies have also explored the antimicrobial properties of derivatives of N-(phenylsulfonyl)acetamides. This includes the synthesis of novel sulphonamide derivatives and their evaluation for antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

Biologically Active Derivatives

  • Research into the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives reveals their potential applications in enzyme inhibition, particularly in relation to acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This suggests a role in the development of new drugs targeting these enzymes (Khalid et al., 2014).

properties

Product Name

N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[4-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C16H17N3O3S/c1-12(14-8-10-15(11-9-14)17-13(2)20)18-19-23(21,22)16-6-4-3-5-7-16/h3-11,19H,1-2H3,(H,17,20)/b18-12+

InChI Key

PRXZGLNQUFDJFZ-LDADJPATSA-N

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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